SW43
Description
Properties
CAS No. |
1421931-15-8 |
|---|---|
Molecular Formula |
C27H45N3O4 |
Molecular Weight |
475.67 |
IUPAC Name |
(2,5-Dimethoxy-phenyl)-carbamic acid 9-(10-amino-decyl)-9-aza-bicyclo[3.3.1]non-3-yl ester |
InChI |
InChI=1S/C27H45N3O4/c1-32-23-14-15-26(33-2)25(20-23)29-27(31)34-24-18-21-12-11-13-22(19-24)30(21)17-10-8-6-4-3-5-7-9-16-28/h14-15,20-22,24H,3-13,16-19,28H2,1-2H3,(H,29,31) |
InChI Key |
CJQNACPQMWELAS-UHFFFAOYSA-N |
SMILES |
O=C(OC1CC(N2CCCCCCCCCCN)CCCC2C1)NC3=CC(OC)=CC=C3OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SW43; SW-43; SW 43; |
Origin of Product |
United States |
Scientific Research Applications
Targeted Drug Delivery Systems
One of the primary applications of SW43 is its use as a component in targeted drug delivery systems. Research has demonstrated that this compound can be conjugated with chemotherapeutic agents such as Doxorubicin to enhance their efficacy while minimizing side effects.
Case Study: this compound-Doxorubicin Conjugate
A study investigated the efficacy of a novel drug conjugate, this compound-Doxorubicin (this compound-DOX), which was loaded onto drug-eluting beads (DEB). The findings indicated that:
- Binding Affinity : this compound-DOX showed high affinity for sigma-2 receptors on various carcinoma cell lines, including hepatocellular and pancreatic cancers.
- Toxicity Profile : The conjugate exhibited superior cytotoxicity compared to Doxorubicin alone, with enhanced internalization and apoptosis induction through increased reactive oxygen species (ROS) production .
- Release Kinetics : this compound-DOX demonstrated prolonged elution kinetics when loaded onto DEB, indicating its potential for sustained release in clinical applications .
Combination Therapies
This compound has also been explored in combination therapies to augment the effects of existing chemotherapeutics.
Case Study: Synergistic Effects with Gemcitabine
In preclinical models, this compound was shown to stabilize and enhance the efficacy of gemcitabine, a standard treatment for pancreatic cancer. The study highlighted:
- Enhanced Efficacy : The combination of this compound with gemcitabine resulted in improved tumor volume stabilization compared to gemcitabine alone .
- Mechanism of Action : The study suggested that this compound enhances gemcitabine's action by targeting sigma-2 receptors, leading to increased apoptosis in cancer cells .
Cytotoxicity Studies
The cytotoxic effects of this compound have been extensively studied across various cancer cell lines.
Table 1: Cytotoxicity Profiles of this compound
These results indicate varying degrees of sensitivity among different cancer cell lines, suggesting that this compound may be particularly effective against certain malignancies.
Mechanistic Insights
The mechanism by which this compound exerts its effects involves several pathways:
- Apoptosis Induction : Studies have shown that this compound triggers apoptotic pathways through caspase activation and ROS generation .
- Selective Targeting : Its selective binding to sigma-2 receptors allows for targeted delivery to tumor cells while sparing normal tissues, reducing potential side effects associated with conventional chemotherapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
SW43 is compared below to four σ2 ligands: Siramesine (SRM), SV119, PB28, and RHM-4/ISO-1 (non-cytotoxic controls). Data are derived from pancreatic and breast cancer studies (Table 1).
Table 1: Comparative Analysis of this compound and Similar σ2 Ligands
Key Findings:
Binding Affinity vs. Cytotoxicity Paradox: SRM has the highest σ2 binding affinity (Ki = 1.9 nM) but lower cytotoxicity (IC50 = 50–106 μM) compared to this compound (IC50 = 21–56 μM). this compound’s extended alkyl chain enhances lipophilicity, enabling better membrane diffusion and intracellular accumulation than SV119 .
Mechanistic Differences: this compound and SRM: Both induce ROS and caspase-3-dependent apoptosis, but this compound’s ROS effects are partially reversible with antioxidants (e.g., α-tocopherol), while SRM’s are fully blocked . SV119: Lacks ROS induction, suggesting a distinct apoptotic pathway independent of oxidative stress . PB28: Shares ROS/caspase-3 activation with this compound but has higher affinity for residual σ2 binding sites in TMEM97/PGRMC1 knockout models, indicating off-target effects .
In Vivo Performance: this compound combined with gemcitabine reduced Panc02 tumor volume to 27 mm³ (vs.
Preparation Methods
Linker Attachment
A azide- and amino-bearing linker is grafted onto this compound’s piperidine nitrogen to enable bioorthogonal conjugation (e.g., copper-free click chemistry). This involves:
Conjugation with Therapeutic Agents
This compound derivatives are conjugated to chemotherapeutic agents (e.g., doxorubicin) or radionuclide chelators (e.g., L-NETA) to form targeted prodrugs:
Example: this compound-DOX Synthesis
-
Activation : this compound’s linker is functionalized with an oxyamine group.
-
Coupling : Reaction with doxorubicin’s ketone group under acidic conditions (pH 4.5–5.5) forms a stable oxime bond.
-
Purification : Dialysis against phosphate-buffered saline to remove unreacted doxorubicin.
Analytical Characterization
Structural Confirmation
Purity Assessment
-
HPLC : Purity >98% achieved using C18 reverse-phase columns and acetonitrile/water gradients.
-
Xylenol Orange Test : Ensures absence of free gadolinium in this compound-L-NETA-Gd preparations.
Challenges and Optimization Strategies
Solubility Enhancement
This compound’s hydrophobicity complicates aqueous formulation. Strategies include:
Stability Under Physiological Conditions
This compound-DOX exhibits a half-life of 8–12 hours in serum at 37°C, necessitating cold chain storage (−80°C) for long-term stability. Lyophilization with sucrose (5% w/v) improves shelf life.
Applications in Preclinical Models
This compound-based conjugates demonstrate enhanced tumor targeting and reduced off-toxicity in murine models:
Q & A
Q. What is the mechanism of SW43-induced apoptosis in pancreatic cancer cells?
this compound activates caspase-3-dependent apoptosis, as demonstrated by increased caspase-3 activity and Annexin V/PI staining post-treatment. DEVD-FMK (a caspase inhibitor) enhances this compound-mediated apoptosis, suggesting a secondary caspase-independent pathway . Lysosomal membrane permeabilization (LMP) is also implicated, with this compound showing dose-dependent induction of LMP, as evidenced by increased propidium iodide uptake and reduced cell viability at IC50 ≈10 µM .
Q. How is this compound’s cytotoxicity quantified in vitro?
Cytotoxicity is typically assessed via:
- Cell viability assays (e.g., MTT or ATP-based assays) to calculate IC50 values. This compound exhibits an IC50 of ~10 µM in pancreatic cancer models .
- Flow cytometry using Annexin V/PI staining to differentiate apoptotic (Annexin V+/PI−) and necrotic (Annexin V+/PI+) populations .
- Caspase-3 activity assays with fluorogenic substrates (e.g., DEVD-AMC) to confirm apoptotic pathways .
Q. What experimental controls are critical for this compound studies?
- Negative controls : DMSO (vehicle) and untreated cells.
- Positive controls : Known apoptosis inducers (e.g., staurosporine) or lysosomal disruptors (e.g., chloroquine).
- Inhibitor controls : DEVD-FMK for caspase-3 or NAC (antioxidant) to assess ROS involvement .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across studies be resolved?
Contradictions may arise from:
- Cell line variability : this compound’s IC50 varies with cancer type (e.g., pancreatic vs. other adenocarcinomas). Validate models using primary cells or patient-derived xenografts .
- Assay sensitivity : Compare multiple endpoints (e.g., viability, LMP, caspase activation) to avoid overreliance on single metrics .
- Dose optimization : Conduct dose-response curves (0.1–100 µM) to identify thresholds for off-target effects .
Q. What methodologies validate this compound’s sigma-2 receptor specificity?
- Competitive binding assays : Use radiolabeled sigma-2 ligands (e.g., H-DTG) to measure this compound’s receptor affinity .
- Genetic knockdown : siRNA targeting sigma-2 receptors to confirm loss of this compound efficacy .
- Comparative studies : Test structurally related ligands (e.g., PB282, HCQ) to isolate receptor-specific effects .
Q. How should researchers address this compound’s potential off-target effects?
- Transcriptomic profiling : RNA-seq to identify pathways altered by this compound beyond apoptosis (e.g., autophagy, ER stress).
- High-content imaging : Quantify organelle-specific damage (lysosomes, mitochondria) using LysoTracker or TMRM .
- Pharmacological inhibition : Co-treatment with pathway-specific inhibitors (e.g., bafilomycin A1 for lysosomal inhibition) .
Methodological Guidance
Q. How to design a reproducible this compound study?
- Detailed protocols : Report drug preparation (solvent, storage conditions), exposure time, and cell density .
- Replication : Perform triplicate experiments with independent cell passages .
- Data transparency : Share raw flow cytometry files and dose-response curves in supplementary materials .
Q. What statistical approaches are recommended for this compound data analysis?
- Non-linear regression for IC50 determination (e.g., GraphPad Prism’s dose-response analysis).
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., this compound vs. PB282 vs. HCQ) .
- Survival analysis : Kaplan-Meier curves for in vivo efficacy studies .
Data Interpretation Challenges
Q. How to distinguish this compound-induced apoptosis from necrosis?
Q. What follow-up experiments clarify this compound’s dual caspase-dependent and -independent effects?
- Caspase-3/7 knockout cells : Test this compound efficacy in CRISPR-edited lines to isolate caspase-independent pathways.
- LMP quantification : Measure cathepsin B release (lysosomal protease) as a caspase-independent marker .
- Transcriptomic analysis : Identify this compound-regulated genes via RNA-seq (e.g., Bcl-2 family, lysosomal genes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
